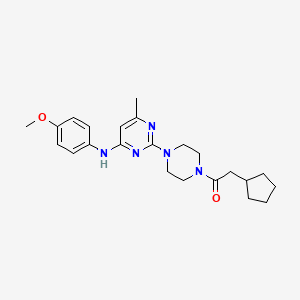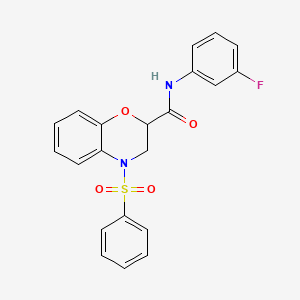![molecular formula C14H19N5 B11242602 N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine](/img/structure/B11242602.png)
N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine is an organic compound with the molecular formula C14H19N5 It is a cyclopentanamine derivative with a tetrazole ring and a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Cyclopentanamine Derivative Formation: The cyclopentanamine derivative can be prepared by reacting cyclopentanone with methylamine under reductive amination conditions.
Coupling Reaction: The final step involves coupling the tetrazole ring with the cyclopentanamine derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring or the methylphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted tetrazole or methylphenyl derivatives.
科学的研究の応用
N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
作用機序
The mechanism of action of N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors with high affinity. The methylphenyl group can enhance lipophilicity, facilitating membrane permeability and cellular uptake. The cyclopentanamine moiety can interact with amino acid residues in the active site of enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
N-methyl-1-phenylcyclopentanamine: Lacks the tetrazole ring, resulting in different chemical properties and biological activities.
1-(3-methylphenyl)-1H-tetrazole: Lacks the cyclopentanamine moiety, affecting its interaction with molecular targets.
N-methyl-1-(3-methylphenyl)cyclopentanamine: Similar structure but without the tetrazole ring, leading to different reactivity and applications.
Uniqueness
N-methyl-1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine is unique due to the presence of both the tetrazole ring and the cyclopentanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H19N5 |
|---|---|
分子量 |
257.33 g/mol |
IUPAC名 |
N-methyl-1-[1-(3-methylphenyl)tetrazol-5-yl]cyclopentan-1-amine |
InChI |
InChI=1S/C14H19N5/c1-11-6-5-7-12(10-11)19-13(16-17-18-19)14(15-2)8-3-4-9-14/h5-7,10,15H,3-4,8-9H2,1-2H3 |
InChIキー |
XJAMQTUQCHSLRD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)C3(CCCC3)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dimethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11242527.png)
![1-[6-(4-Methoxyphenyl)-3-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11242528.png)
![1,1'-(3,6-diphenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone](/img/structure/B11242533.png)
![1,1'-[6-(4-chlorophenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one](/img/structure/B11242534.png)

![N-{2-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]propan-2-yl}-3,4-dimethoxyaniline](/img/structure/B11242541.png)
![N-(2,4-Dimethylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}propanamide](/img/structure/B11242557.png)

![1-(4-methoxybenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B11242576.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11242582.png)

![2-(3-acetyl-1H-indol-1-yl)-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11242603.png)
![3,4-dimethyl-N-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]benzamide](/img/structure/B11242613.png)

